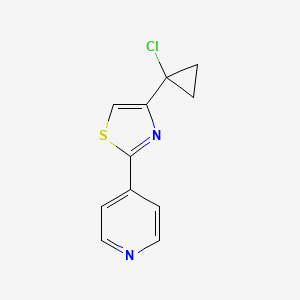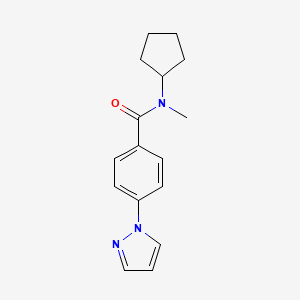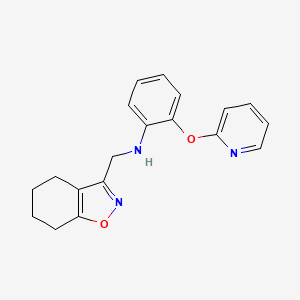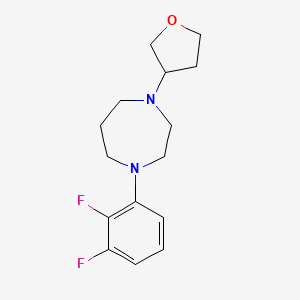
4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole is a heterocyclic compound that features a unique combination of a chlorocyclopropyl group, a pyridine ring, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chlorocyclopropyl ketone with 2-aminopyridine and a thioamide under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to promote cyclization, leading to the formation of the desired thiazole ring .
Industrial Production Methods
For industrial-scale production, continuous flow synthesis methods are often employed to enhance yield and efficiency. These methods involve the use of automated systems that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and ensures a high purity of the final product .
化学反应分析
Types of Reactions
4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the cyclopropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials with unique electronic properties.
作用机制
The mechanism of action of 4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: Another compound with a chlorocyclopropyl group, known for its use in fungicides.
2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl-1,2,4-triazole-3-thione: A compound with similar structural features, used in agricultural applications.
Uniqueness
4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole is unique due to its combination of a pyridine ring and a thiazole ring, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .
属性
IUPAC Name |
4-(1-chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-11(3-4-11)9-7-15-10(14-9)8-1-5-13-6-2-8/h1-2,5-7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVJJRXTILJTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[1-[(5-Ethoxyfuran-2-yl)methyl]piperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7445488.png)
![2-(1,4-dioxaspiro[4.5]decan-8-ylsulfanyl)-5-ethyl-1H-imidazole](/img/structure/B7445500.png)
![4-[2-(5-bromopyridin-3-yl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7445507.png)
![3,4-dimethyl-N-(1-oxothian-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7445519.png)
![3-N,3-N-dimethyl-1-N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-5-(trifluoromethyl)benzene-1,3-diamine](/img/structure/B7445527.png)
![2-(3,5-dichlorophenyl)-2-hydroxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B7445529.png)
![7-(8-Fluoroquinolin-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B7445532.png)

![1-[[1-(Dimethylamino)cyclohexyl]methyl]-3-[(4-morpholin-4-ylsulfonylphenyl)methyl]urea](/img/structure/B7445550.png)
![6-[[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]methyl]pyridazin-3-amine](/img/structure/B7445553.png)


![4-[4-(Bromomethylsulfonyl)piperazin-1-yl]-2-phenylquinazoline](/img/structure/B7445584.png)
![1-[(2-Chlorophenyl)methoxy]-3-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-2-ol](/img/structure/B7445592.png)
